molecular formula C9H12N2O4 B15346102 Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- CAS No. 57524-53-5

Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)-

Cat. No.: B15346102
CAS No.: 57524-53-5
M. Wt: 212.20 g/mol
InChI Key: WCBLXRCPLCDWCS-UHFFFAOYSA-N
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Description

2-Nitro-N-hydroxyethyl-p-anisidine is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.203 g/mol. It is also known by its common name, 2-(4-methoxy-2-nitroanilino)ethanol. This compound is characterized by its nitro group (-NO2) and hydroxyethyl group (-CH2CH2OH) attached to the p-anisidine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The nitration reaction is usually carried out using concentrated nitric acid in the presence of a sulfuric acid catalyst under controlled temperature conditions to avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of 2-Nitro-N-hydroxyethyl-p-anisidine may involve large-scale nitration reactors with precise temperature and pressure controls to ensure consistent product quality. The hydroxyethyl group can be introduced using ethylene oxide in a subsequent reaction step.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-N-hydroxyethyl-p-anisidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) can be employed to reduce the nitro group to an amine.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of 2-Nitro-N-hydroxyethyl-p-anisidine can yield corresponding nitroso and oxime derivatives.

  • Reduction: Reduction of the nitro group can produce 2-amino-N-hydroxyethyl-p-anisidine.

  • Substitution: Substitution reactions can lead to the formation of various substituted anisidines.

Scientific Research Applications

2-Nitro-N-hydroxyethyl-p-anisidine has several scientific research applications across different fields:

  • Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and interactions.

  • Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2-Nitro-N-hydroxyethyl-p-anisidine exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

  • p-Nitroaniline

  • 2-Nitroaniline

  • 4-Nitrophenol

  • 2-Nitrophenol

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Biological Activity

Ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- is an organic compound that has garnered attention for its potential pharmacological properties. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group and a nitro group attached to a phenyl ring, along with an amino functional group. These structural characteristics contribute to its unique chemical properties, making it a candidate for various biological applications. The molecular formula and specific interactions of this compound can influence its solubility and reactivity in biological systems.

Pharmacological Potential

Research indicates that compounds similar to ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- often exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells. For instance, derivatives of nitrophenyl compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and prostate cancer cells .
  • Antioxidant Properties : Certain derivatives have been identified as potent antioxidants, surpassing the activity of standard antioxidants like ascorbic acid. This suggests that ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- may also possess similar properties .
  • Anti-inflammatory Effects : The presence of the amino group may enhance the compound's interaction with inflammatory pathways, although specific studies on this compound are still needed to confirm such effects .

Understanding the mechanisms through which ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- exerts its biological effects is crucial. Preliminary studies suggest that:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .
  • Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cancer progression or inflammation; however, detailed interaction studies are necessary to elucidate these pathways further .

Case Studies and Research Findings

A review of recent literature highlights several key findings related to the biological activity of ethanol, 2-((4-methoxy-2-nitrophenyl)amino)-:

StudyFindings
Storz et al., 2020Identified antioxidant activity superior to ascorbic acid in certain derivatives .
Nature Communications, 2023Demonstrated anticancer activity against multiple cell lines with IC50 values in low micromolar ranges for structurally similar compounds .
MDPI Journal, 2023Reported significant inhibition of tubulin polymerization by related compounds, leading to cell cycle arrest .

These studies underscore the potential therapeutic applications of ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- in oncology and oxidative stress-related conditions.

Synthesis and Interaction Studies

The synthesis of ethanol, 2-((4-methoxy-2-nitrophenyl)amino)- typically involves multi-step reactions starting from readily available precursors. These methods often include hydroxyethylation under controlled conditions to ensure high yields and purity.

Interaction studies are vital for understanding how this compound interacts with biological systems. Such studies can include:

  • Binding Affinity Tests : Evaluating how well the compound binds to target proteins or receptors.
  • In vitro Assays : Assessing the biological activity in cell cultures to determine efficacy and toxicity profiles.

Properties

CAS No.

57524-53-5

Molecular Formula

C9H12N2O4

Molecular Weight

212.20 g/mol

IUPAC Name

2-(4-methoxy-2-nitroanilino)ethanol

InChI

InChI=1S/C9H12N2O4/c1-15-7-2-3-8(10-4-5-12)9(6-7)11(13)14/h2-3,6,10,12H,4-5H2,1H3

InChI Key

WCBLXRCPLCDWCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NCCO)[N+](=O)[O-]

Origin of Product

United States

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